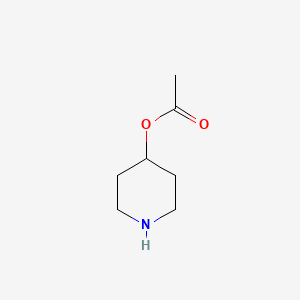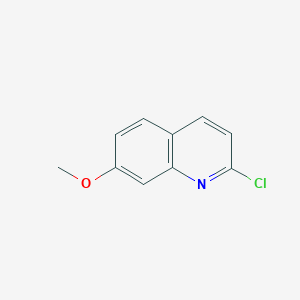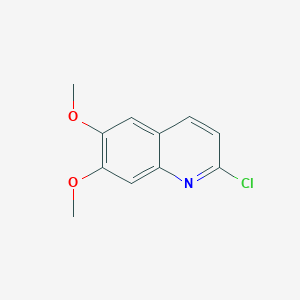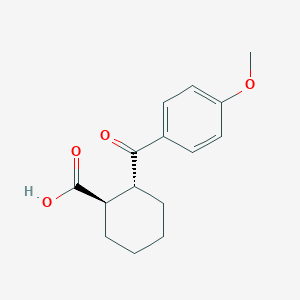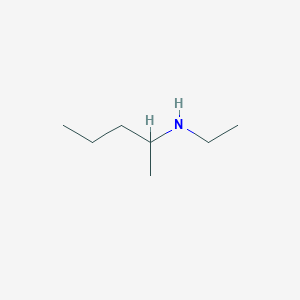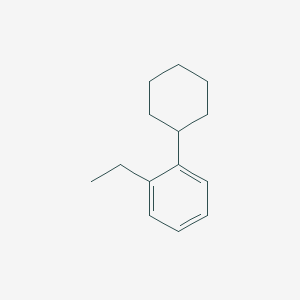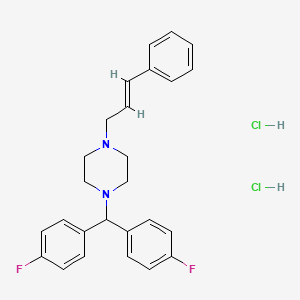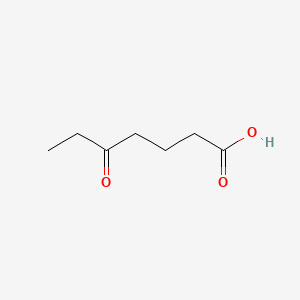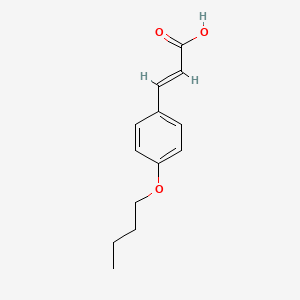![molecular formula C7H5ClN4O3 B1353212 6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 878713-17-8](/img/structure/B1353212.png)
6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you’re asking about is a derivative of 1,2,4-triazolo[1,5-a]pyrimidine . This heterocycle has been found to be remarkably versatile in drug design due to its relatively simple structure . It’s isoelectronic with purines, and depending on the choice of substituents, it can also be a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives has been reported in various studies . For example, a series of benzo[d][1,2,3]-triazolo[4,3-a]pyrimidine-based dihydro-[1,2,4]-triazolo[4,3-a]pyrimidine derivatives were synthesized with good yields (74–87%) based on a multi-component reaction .Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle has been found to be remarkably versatile in drug design . It has been used in various chemical reactions, often resulting in the identification of biologically active compounds with favorable ADME-PK properties .科学的研究の応用
Chemical Synthesis and Structural Analysis
- 6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is involved in chemical reactions leading to various structurally related compounds. For instance, reactions with 3-oxo-N-phenylbutanethioamide produce 5-methyl-7,8-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-7-thiones, 7-methyl-5,8-dihydrol[1,2,4]triazolo[1,5-a]pyrimidine-5-thiones, and 7-methyl-5-phenylamino[1,2,4]triazolo[1,5-a]pyrimidines. These compounds' structures are confirmed through NMR spectra, X-ray diffraction, and chemical transformations (Britsun et al., 2006).
- Another study reports the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidinones using this compound as a precursor. This synthesis approach highlights high yields, short reaction times, and easy workup, indicating the compound's utility in efficient chemical synthesis (Abdelrazek et al., 2019).
Antimycobacterial Applications
- A series of fluorinated 1,2,4‐triazolo[1,5‐a]pyrimidine‐6‐carboxylic acid derivatives, similar in structure to 6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid, have been designed and tested against Mycobacterium tuberculosis. One compound in particular showed potent inhibition of M. tuberculosis growth at low concentrations, demonstrating the potential antimycobacterial applications of these compounds (Abdel-Rahman et al., 2009).
Crystal Structure and Biological Activity Potential
- The crystal structure of a related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has been studied in different environments. These studies provide insights into the possible biological activity of coordination compounds containing the triazolo[1,5-a]pyrimidine molecule (Canfora et al., 2010).
Antioxidant and Antitumor Applications
- Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, like the one , have been synthesized and tested for antioxidant properties. Some of these compounds demonstrated significant antioxidant activity, indicating potential applications in this area (Bayazeed & Alnoman, 2020).
- Another study synthesized substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety. These new compounds showed inhibitory effects on a range of cancer cell lines, suggesting their use in antitumor applications (Hafez & El-Gazzar, 2009).
将来の方向性
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . It has been used to generate candidate treatments for cancer and parasitic diseases . Therefore, it’s likely that future research will continue to explore the potential of this scaffold in drug design.
特性
IUPAC Name |
6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O3/c1-2-3(8)5(13)12-7(9-2)10-4(11-12)6(14)15/h1H3,(H,14,15)(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJZOLVGFBQNHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

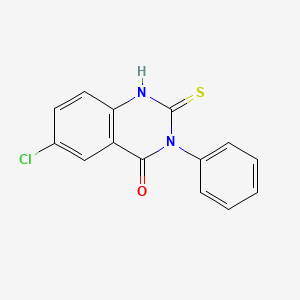
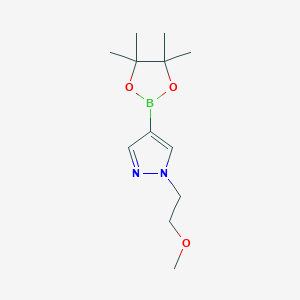
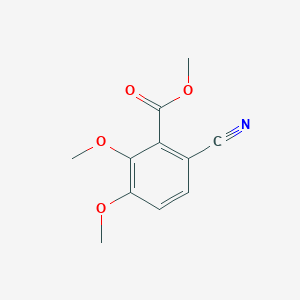
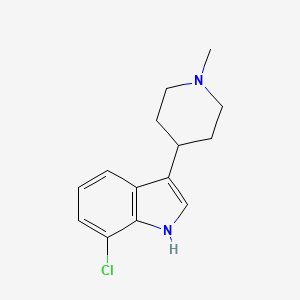
![Thieno[3,2-f:4,5-f]bis[1]benzothiophene](/img/structure/B1353139.png)
